tert-Butyl 2-chloro-4-fluorobenzoate
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Overview
Description
tert-Butyl 2-chloro-4-fluorobenzoate: is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-chloro-4-fluorobenzoate can be synthesized through the esterification of 2-chloro-4-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic aromatic substitution: The fluorine atom can be substituted by electrophiles in the presence of a strong acid catalyst.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic aromatic substitution: Reagents such as sulfuric acid or aluminum chloride in an organic solvent like benzene or toluene.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in water or an alcohol solvent.
Major Products Formed:
Nucleophilic substitution: Products such as 2-chloro-4-fluoro-N-alkylbenzoate or 2-chloro-4-fluoro-S-alkylbenzoate.
Electrophilic aromatic substitution: Products such as 2-chloro-4-fluoro-5-substituted benzoate.
Hydrolysis: 2-chloro-4-fluorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 2-chloro-4-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, it is used as a building block for the synthesis of bioactive molecules and as a reference standard in analytical studies .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the chemical industry, this compound is used in the production of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The compound can act as an inhibitor or activator, depending on its structure and the nature of the target . The pathways involved in its action include covalent binding to active sites, competitive inhibition, and allosteric modulation .
Comparison with Similar Compounds
- tert-Butyl 4-chloro-2-fluorobenzoate
- tert-Butyl 2-chloro-5-fluorobenzoate
- tert-Butyl 2-chloro-3-fluorobenzoate
Comparison: tert-Butyl 2-chloro-4-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with molecular targets . Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
tert-butyl 2-chloro-4-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXTUTSLQCTYJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650493 |
Source
|
Record name | tert-Butyl 2-chloro-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911314-43-7 |
Source
|
Record name | tert-Butyl 2-chloro-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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